7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The compound crystallizes in the monoclinic system, space group P21/c . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .
Chemical Reactions Analysis
Pyrimidines synthesis involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .
Scientific Research Applications
Adenosine Receptor Affinity and Selectivity
A study by Squarcialupi et al. (2017) synthesized derivatives of pyrazolo[4,3-d]pyrimidine, targeting human adenosine A1 and A2A receptors. These compounds, including variants with piperazin-1-yl moieties, showed varying affinities for adenosine receptors, indicating their potential for developing selective receptor modulators. This could have implications for treating neurological disorders, given the role of adenosine receptors in the brain (Squarcialupi et al., 2017).
Electrophilic Substitution and Novel Derivatives
Atta (2011) explored the synthesis and electrophilic substitutions of pyrazolo[1,5-c]pyrimidines to generate novel derivatives, indicating the versatility of these compounds in organic synthesis. This work demonstrates the chemical reactivity of pyrazolo[1,5-c]pyrimidine derivatives, paving the way for the development of new molecules with potential therapeutic applications (Atta, 2011).
Anti-Proliferative Agents
Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents against MCF-7 human breast cancer cells. This study illustrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research, offering a foundation for developing new anticancer agents (Atta et al., 2019).
Solvent-Free Synthesis of Substituted Derivatives
Quiroga et al. (2008) reported the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach to producing these compounds. This method could be significant for pharmaceutical manufacturing, reducing solvent use and simplifying the synthesis process (Quiroga et al., 2008).
Phosphodiesterase 1 Inhibitors
Li et al. (2016) discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) based on 3-aminopyrazolo[3,4-d]pyrimidinones, including ITI-214. PDE1 inhibitors have therapeutic potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase enzymes . These enzymes play a crucial role in biological processes, including metabolism and detoxification.
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Result of Action
Compounds with similar structures have exhibited significant antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.
Future Directions
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-2-9-23-18-25(30-16-14-29(15-17-30)20-21-10-5-3-6-11-21)31-26(28-23)24(19-27-31)22-12-7-4-8-13-22/h3-8,10-13,18-19H,2,9,14-17,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHTZDGMIRYGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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